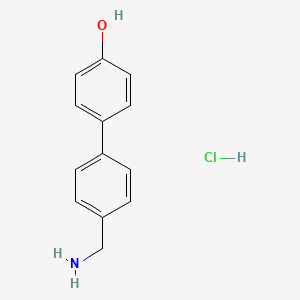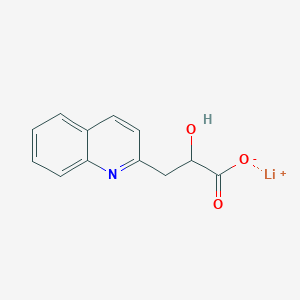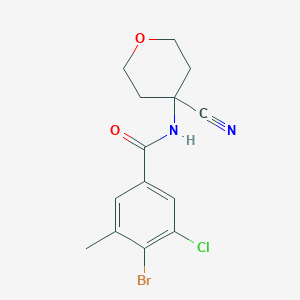
4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide involves the inhibition of certain enzymes such as HDAC and PARP. HDACs are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene expression. PARPs are involved in DNA repair and cellular signaling pathways. The inhibition of these enzymes can lead to the modulation of gene expression and cellular signaling pathways, which can have significant biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide have been extensively studied. This compound has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurodegenerative diseases.
実験室実験の利点と制限
One of the significant advantages of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide is its specificity towards certain enzymes such as HDAC and PARP. This specificity makes it a valuable tool for studying the function of these enzymes and their role in various cellular processes. However, one of the limitations of this compound is its potential toxicity towards normal cells, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide in scientific research. One of the significant areas of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent for various types of cancer. Additionally, this compound has potential applications in the field of epigenetics, as it can modulate gene expression through the inhibition of HDACs. Further studies are needed to determine its potential as a therapeutic agent for various diseases associated with aberrant gene expression. Finally, this compound has potential applications in the field of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Further studies are needed to determine its potential as a therapeutic agent for various neurodegenerative diseases.
合成法
The synthesis of 4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide involves the reaction between 4-bromo-3-chloro-5-methylbenzoic acid and 4-cyanooxan-4-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions and yields the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide has potential applications in various fields of scientific research. One of the significant areas of interest is its use as a pharmacological tool for studying the function of certain proteins and enzymes. This compound has been shown to inhibit the activity of certain enzymes such as HDAC and PARP, which are involved in various cellular processes. The inhibition of these enzymes can lead to the modulation of gene expression and cellular signaling pathways, making this compound a valuable tool for studying these processes.
特性
IUPAC Name |
4-bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN2O2/c1-9-6-10(7-11(16)12(9)15)13(19)18-14(8-17)2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKPOJBPDPHCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-N-(4-cyanooxan-4-yl)-5-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


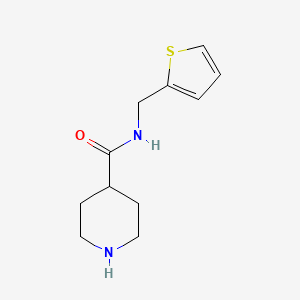
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)

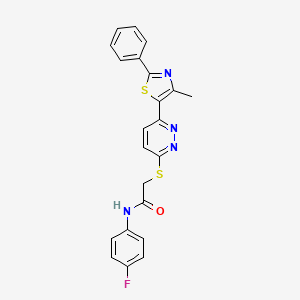

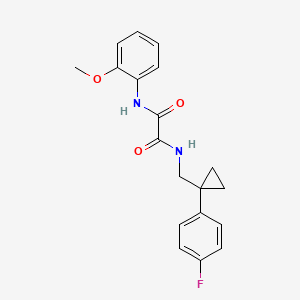

![ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B3019373.png)
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)

